

Application Notes and Protocols for ICG-Sulfo-OSu Sodium in Flow Cytometry

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Compound of Interest

Compound Name: ICG-Sulfo-OSu sodium

Cat. No.: B11826946

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as retinal angiography and assessing cardiac and liver function.[1][2] Its sulfo-succinimidyl ester sodium salt derivative, ICG-Sulfo-OSu, is an amine-reactive form of the dye, enabling covalent conjugation to proteins and other biomolecules.[3] This modification makes ICG-Sulfo-OSu a valuable tool for biological research, particularly in the realm of flow cytometry. The NIR excitation and emission properties of ICG minimize background autofluorescence from cells and tissues, offering a high signal-to-noise ratio.[1]

These application notes provide detailed protocols for the use of ICG-Sulfo-OSu in flow cytometry, covering both direct cell labeling and indirect labeling through antibody conjugation. Additionally, we present data on the cellular uptake mechanisms of ICG and its potential applications in assessing cell viability and proliferation.

Mechanism of Action and Cellular Uptake

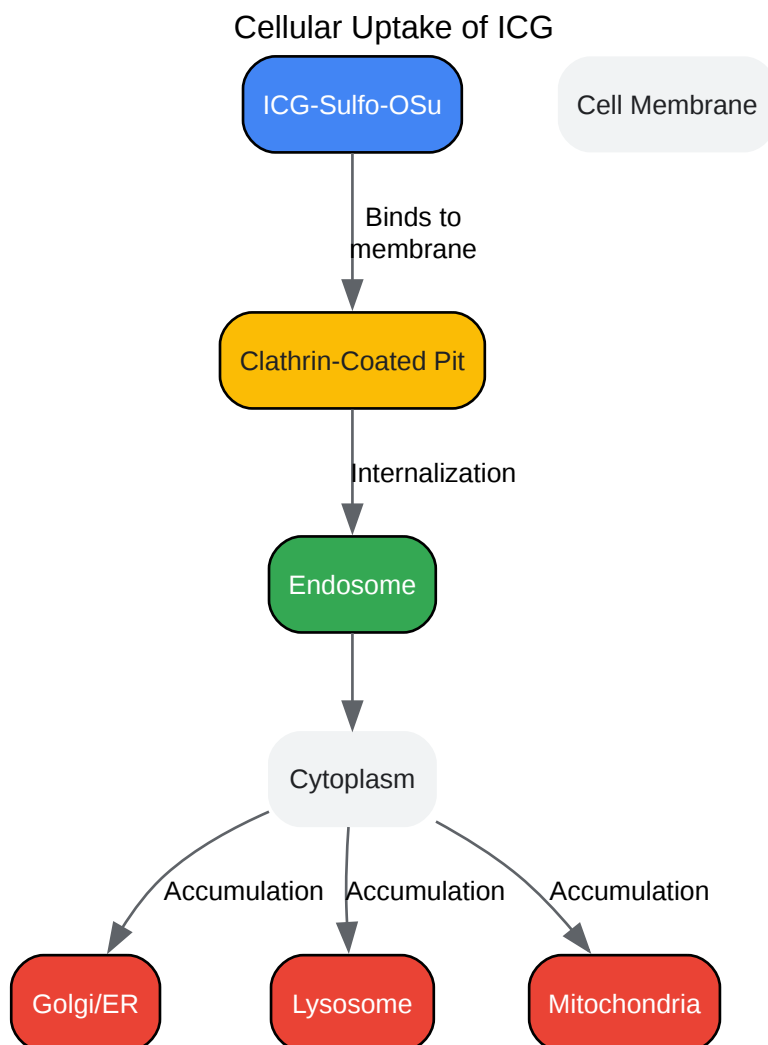
ICG-Sulfo-OSu contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group that reacts with primary amines on proteins to form stable amide bonds. This allows for the covalent labeling of antibodies and other proteins for targeted cell staining.

When used for direct cell labeling, the cellular uptake of ICG is primarily mediated by clathrin-mediated endocytosis.[4] The rate of uptake has been shown to correlate with the proliferation rate of cancer cell lines, with more rapidly dividing cells exhibiting higher ICG uptake. Following internalization, ICG accumulates in the cytoplasm, specifically within the Golgi-endoplasmic reticulum system, and to a lesser extent in mitochondria and lysosomes.

It is important to note that while ICG-Sulfo-OSu is designed for covalent bonding, direct cell labeling applications likely rely on a combination of this reactivity with cell surface proteins and the endocytic pathway described for unmodified ICG.

Signaling Pathway Diagram

The following diagram illustrates the primary mechanism of cellular uptake for ICG, which is relevant for direct cell labeling applications.



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Caption: Clathrin-mediated endocytosis of ICG.

Experimental Protocols

Protocol 1: Direct Labeling of Cells for Flow Cytometry

This protocol is suitable for assessing cell viability or for tracking cell populations based on differential uptake of ICG.

Materials:

- **ICG-Sulfo-OSu sodium**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- Single-cell suspension of the cells of interest
- Flow cytometer with a near-infrared laser (e.g., 633 nm, 640 nm, or 785 nm) and appropriate emission filters.

Procedure:

- **Prepare ICG-Sulfo-OSu Stock Solution:**
 - Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a stock concentration of 1-10 mM.
 - Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Cell Preparation:**
 - Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in pre-warmed cell culture medium or PBS.
- **Cell Staining:**
 - Add the ICG-Sulfo-OSu stock solution to the cell suspension to achieve a final concentration of 1-50 μ M. The optimal concentration should be determined empirically for each cell type and application.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light. For some applications, longer incubation times (up to 24 hours) may be necessary.

- Washing:
 - After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold PBS.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
 - Analyze the cells on a flow cytometer, detecting the ICG signal in the appropriate near-infrared channel.

Protocol 2: Labeling of Primary Antibodies with ICG-Sulfo-OSu for Indirect Flow Cytometry

This protocol allows for the targeted staining of specific cell surface markers.

Materials:

- **ICG-Sulfo-OSu sodium**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purified primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
- Single-cell suspension of the cells of interest
- Flow cytometer with a near-infrared laser and appropriate emission filters.

Procedure:

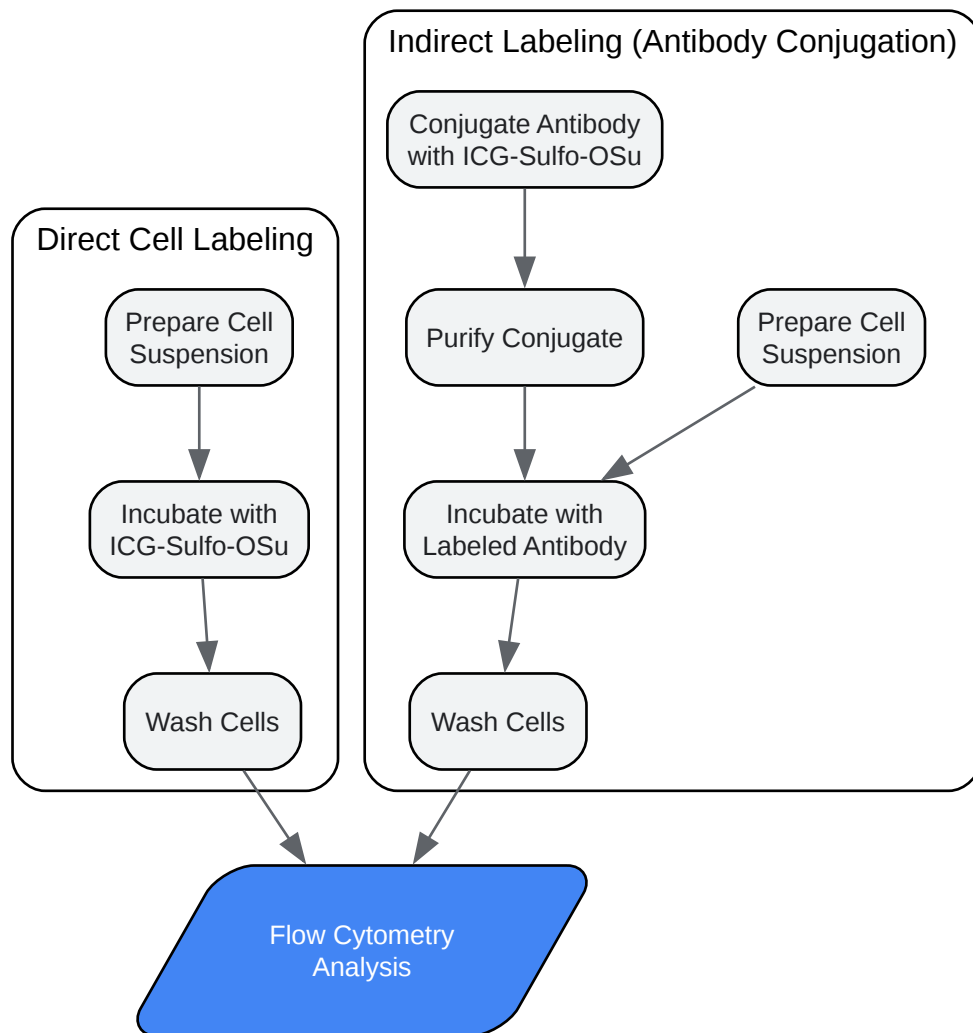
- **Prepare ICG-Sulfo-OSu Stock Solution:**
 - Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
- **Antibody Preparation:**
 - Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.
- **Conjugation Reaction:**
 - Add the ICG-Sulfo-OSu stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- **Purification of the Conjugate:**
 - Separate the ICG-labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
- **Characterization of the Conjugate (Optional):**
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for ICG).
- **Cell Staining:**
 - Prepare a single-cell suspension of 1×10^6 cells in 100 μ L of flow cytometry staining buffer.
 - Add the ICG-labeled antibody at a pre-determined optimal concentration.

- Incubate for 30-60 minutes at 4°C, protected from light.
- Wash the cells twice with flow cytometry staining buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
 - Analyze the cells on a flow cytometer.

Experimental Workflow Diagram

The following diagram outlines the general workflow for using ICG-Sulfo-OSu in flow cytometry.

ICG-Sulfo-OSu Flow Cytometry Workflow



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Caption: Workflow for ICG-Sulfo-OSu in flow cytometry.

Data Presentation and Interpretation

Quantitative data from flow cytometry experiments using ICG-Sulfo-OSu can be presented in various ways, including histograms of fluorescence intensity and dot plots. The median fluorescence intensity (MFI) is a key parameter for quantifying the level of ICG staining.

Table 1: Representative Quantitative Data for Direct ICG Labeling

The following table summarizes findings from a study investigating the relationship between ICG uptake and cell proliferation in various cancer cell lines.

Cell Line	Proliferation Rate (Arbitrary Units)	Median Fluorescence Intensity (MFI) of ICG
HT-1080 (Fibrosarcoma)	High	High
U2OS (Osteosarcoma)	Medium	Medium
MCF-7 (Breast Cancer)	Low	Low

Data is presented conceptually based on the correlation found in the cited literature.

Table 2: Key Spectral Properties of ICG

Property	Value
Excitation Maximum (in plasma)	~805 nm
Emission Maximum (in plasma)	820-835 nm
Molar Extinction Coefficient	~200,000 M ⁻¹ cm ⁻¹

Troubleshooting and Considerations

- **High Background:** The inherent hydrophobicity of ICG can lead to non-specific binding and higher background signals. Using PEGylated versions of ICG-Sulfo-OSu can improve hydrophilicity and reduce non-specific binding. Ensure adequate washing steps are performed.
- **Low Signal:** Optimize the concentration of ICG-Sulfo-OSu or the labeled antibody. Ensure the flow cytometer is properly configured for near-infrared detection. The fluorescence intensity of ICG conjugates can be low due to H-dimer formation; this can sometimes be mitigated by the use of certain detergents, though this is more relevant for in-vitro assays than live-cell flow cytometry.

- **Cell Viability:** High concentrations of ICG and prolonged incubation times can affect cell viability. It is recommended to perform a dose-response and time-course experiment to determine the optimal staining conditions that do not compromise cell health.
- **Photostability:** While generally stable, prolonged exposure to light should be avoided during staining and analysis to prevent photobleaching.

Conclusion

ICG-Sulfo-OSu sodium is a versatile near-infrared dye for flow cytometry applications. Its amine-reactive nature allows for the stable labeling of antibodies for targeted cell analysis, while its cellular uptake properties make it suitable for direct labeling to assess cell proliferation and viability. By leveraging its near-infrared spectral characteristics, researchers can achieve high-sensitivity detection with minimal background interference, making ICG-Sulfo-OSu a valuable tool for a wide range of studies in cell biology and drug development.

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References

- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Labeling Reagent ICG-Sulfo-OSu Dojindo [dojindo.com]
- 3. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]
- 4. biorxiv.org [biorxiv.org]
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